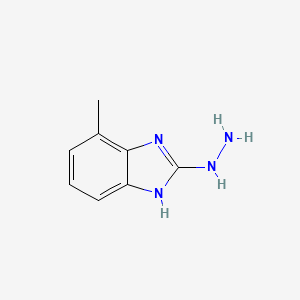

2-Hydrazino-4-methyl-1H-benzimidazole

Vue d'ensemble

Description

2-Hydrazino-4-methyl-1H-benzimidazole is a chemical compound with the molecular formula C8H10N4 . It has an average mass of 162.192 Da and a monoisotopic mass of 162.090546 Da .

Molecular Structure Analysis

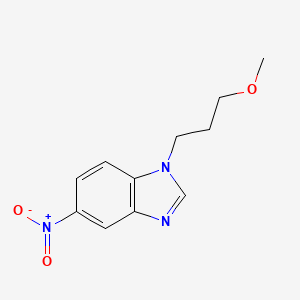

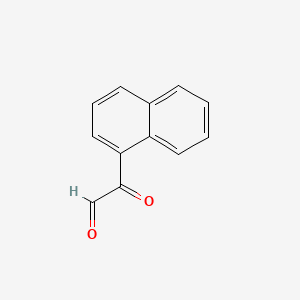

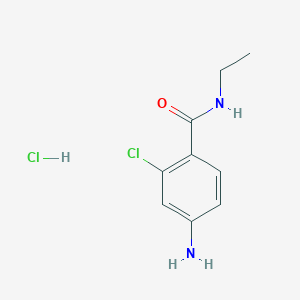

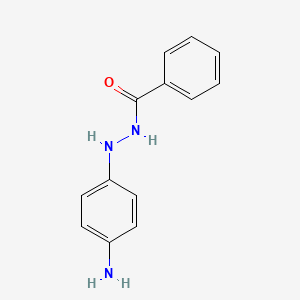

The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a hydrazino group attached at the 2nd position and a methyl group at the 4th position .Physical and Chemical Properties Analysis

This compound has a molecular formula of C8H10N4, an average mass of 162.192 Da, and a monoisotopic mass of 162.090546 Da .Applications De Recherche Scientifique

Synthesis and Characterization

- 2-Hydrazino-4-methyl-1H-benzimidazole and its derivatives have been synthesized and characterized in various studies. For instance, Jebur and Ismail (2019) synthesized 2-mercapto-6-methoxy-1H-benzimidazole, which was further treated to yield hydrazino-6-methoxy-2-mercapto benzothiazole (I. K. Jebur & Salih Mohammed Ismail, 2019).

Antimicrobial and Antifungal Activity

- Compounds synthesized from this compound have demonstrated antimicrobial and antifungal activities. A study by Kale et al. (2020) focused on the antifungal activity of substituted hydrazone Schiff’s bases derivatives of benzothiazolyl and benzimidazolyl (Vrushali T. Kale, Subodh A.Bhandarkar, A. S. Burghate & S. A. Wadhal, 2020).

- El‐Wareth and Sarhan (2000) also investigated the synthesis and reactions of related compounds, focusing on their potential application in various biological contexts (A. El‐Wareth & A. O. Sarhan, 2000).

Anti-inflammatory and Anticancer Activities

- The anti-inflammatory and anticancer properties of derivatives of this compound have been a significant area of research. Bhor and Sable (2022) found that these compounds exhibited promising anti-inflammatory activity (R. Bhor & K. Sable, 2022).

- Abdel‐Aziz et al. (2009) explored the immunomodulatory and anticancer activities of novel 2‐substituted‐6‐bromo‐3‐methylthiazolo[3,2‐a]benzimidazole derivatives, noting their effectiveness against certain cancer cell lines (H. Abdel‐Aziz, A. Gamal-Eldeen, N. Hamdy & I. Fakhr, 2009).

Antiviral and Antidiabetic Potential

- Research on this compound derivatives has also indicated potential antiviral and antidiabetic properties. Mokrushina et al. (1988) synthesized benzimidazole-5-carboxamides with significant antiviral activity (G. A. Mokrushina, S. Kotovskaya, V. I. Il'enko, V. Platonov, A. D. Garagulya, T. A. Fatsevich & G. A. Yurchenko, 1988).

- Ibraheem et al. (2020) investigated the synthesis, molecular docking, and anti-diabetic studies of novel benzimidazole-pyrazoline hybrid molecules, highlighting their α-glucosidase inhibition activity (Farhat Ibraheem, Matloob Ahmad, U. Ashfaq, Sana Aslam, Z. Khan & Sadia Sultan, 2020).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Hydrazino-4-methyl-1H-benzimidazole is cancer cells, particularly breast cancer cells . The compound has been shown to exhibit cytotoxic activity against a variety of cancer cell lines .

Mode of Action

This cytotoxic effect is likely due to the compound’s interaction with cellular components, leading to cell death .

Biochemical Pathways

Given its cytotoxic effects, it is likely that the compound interferes with pathways essential for cell survival and proliferation .

Result of Action

The primary result of the action of this compound is the induction of cytotoxicity in cancer cells . This leads to cell death and potentially a reduction in tumor size .

Propriétés

IUPAC Name |

(4-methyl-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c1-5-3-2-4-6-7(5)11-8(10-6)12-9/h2-4H,9H2,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSSNYNZFSNIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

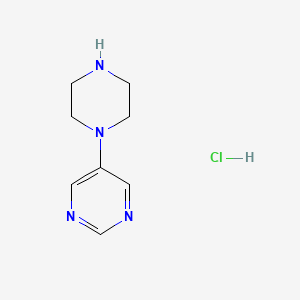

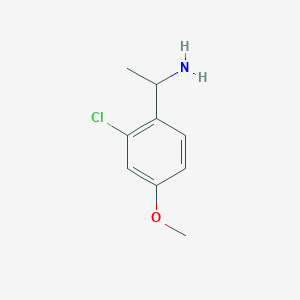

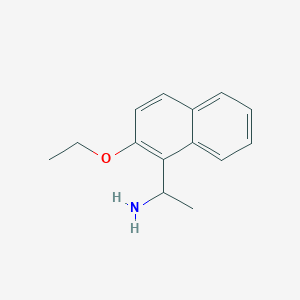

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Pyridin-2-ylsulfanyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B3147972.png)